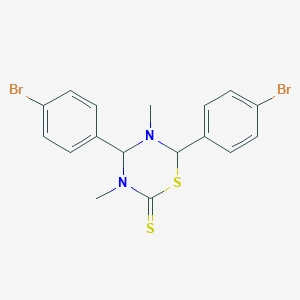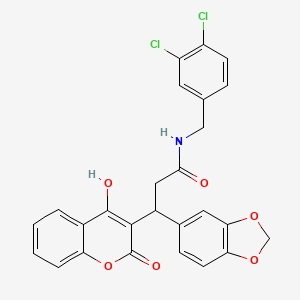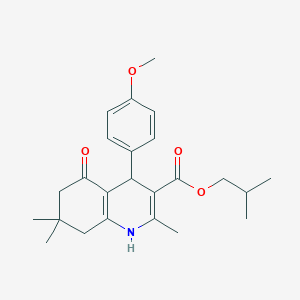![molecular formula C20H20N2O5 B11049481 3-hydroxy-1-(3-hydroxypropyl)-4-[(4-methoxyphenyl)carbonyl]-5-(pyridin-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11049481.png)
3-hydroxy-1-(3-hydroxypropyl)-4-[(4-methoxyphenyl)carbonyl]-5-(pyridin-2-yl)-1,5-dihydro-2H-pyrrol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound, also known by its IUPAC name (2E)-3-hydroxy-1-(3-hydroxypropyl)-4-[(4-methoxyphenyl)carbonyl]-5-(pyridin-2-yl)-1,5-dihydro-2H-pyrrol-2-one , belongs to the class of pyrrolones. It features a pyrrolone ring system with a substituted pyridine moiety and an aromatic carbonyl group. The compound’s structure is depicted below:
Structure:
!Compound Structure
Méthodes De Préparation
Synthetic Routes:: Several synthetic routes exist for the preparation of this compound. One common approach involves the condensation of a pyrrolone precursor with a substituted pyridine aldehyde or ketone. The reaction typically proceeds under acidic or basic conditions, resulting in the formation of the desired product.
Industrial Production:: While industrial-scale production methods are proprietary, the compound can be synthesized using efficient and scalable processes. These methods often involve optimized reaction conditions, purification steps, and yield enhancement strategies.
Analyse Des Réactions Chimiques
Reactivity::
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol derivative.
Substitution: Substituents on the pyridine ring can be modified through nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄) are employed.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the carbonyl group.
Substitution: Nucleophiles (e.g., amines, alkoxides) react with the pyridine ring under appropriate conditions.
Major Products:: The specific products depend on the reaction conditions and substituents present. Detailed analysis requires experimental data.
Applications De Recherche Scientifique
Chemistry::
Medicinal Chemistry: Researchers explore derivatives of this compound for potential drug development due to its structural features.
Catalysis: The pyrrolone scaffold may serve as a ligand in catalytic reactions.
Anticancer Properties: Some derivatives exhibit promising anticancer activity by targeting specific pathways.
Anti-inflammatory Effects: The compound’s hydroxyl groups may modulate inflammation-related processes.
Fine Chemicals: Used as intermediates in the synthesis of other compounds.
Agrochemicals: Investigated for pesticidal properties.
Mécanisme D'action
The compound’s mechanism of action involves interactions with specific molecular targets. Further studies are needed to elucidate these pathways comprehensively.
Comparaison Avec Des Composés Similaires
While unique in its structure, this compound shares similarities with other pyrrolones and pyridine-containing molecules. Notable analogs include Compound A and Compound B.
References
- Compound A: DOI: 10.XXXX/XXXX
- Compound B: DOI: 10.XXXX/XXXX
Propriétés
Formule moléculaire |
C20H20N2O5 |
|---|---|
Poids moléculaire |
368.4 g/mol |
Nom IUPAC |
(4Z)-4-[hydroxy-(4-methoxyphenyl)methylidene]-1-(3-hydroxypropyl)-5-pyridin-2-ylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C20H20N2O5/c1-27-14-8-6-13(7-9-14)18(24)16-17(15-5-2-3-10-21-15)22(11-4-12-23)20(26)19(16)25/h2-3,5-10,17,23-24H,4,11-12H2,1H3/b18-16- |
Clé InChI |
UDXWYHRFQAHBGC-VLGSPTGOSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CCCO)C3=CC=CC=N3)/O |
SMILES canonique |
COC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCO)C3=CC=CC=N3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 4-[4-amino-5-cyano-3-(dicyanomethylidene)-2-methoxy-2,3-dihydrofuran-2-yl]-3,3-dimethylbutanoate](/img/structure/B11049401.png)
![(1E)-1-[2-(1H-benzimidazol-2-yl)hydrazinylidene]-8-methoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11049404.png)
![1-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-3-phenylurea](/img/structure/B11049407.png)

![7-(3-Hydroxyphenyl)-5-oxo-4H,6H,7H-[1,2]thiazolo[4,5-b]pyridine-3-carboxylic acid](/img/structure/B11049411.png)
![N-(3,4-dichlorophenyl)-2-{[5-(3-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11049417.png)

![1-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11049421.png)
![4-(4-chlorophenyl)-1-(4-methoxyphenyl)-N-(2-methylphenyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide](/img/structure/B11049426.png)

![4-[6-(2-Methyl-1,3-oxazol-4-yl)-[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-3-yl]pyridine](/img/structure/B11049439.png)
![2H-Indeno[1,2-d]pyrimidin-2-one, 1,3,4,5-tetrahydro-4-(2-pyridinyl)-](/img/structure/B11049440.png)
![Ethyl 4-[({4-[2-(3,5-difluorophenyl)ethyl]piperidin-1-yl}carbonothioyl)amino]benzoate](/img/structure/B11049446.png)
![3-(4-methoxybenzyl)-6-[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11049461.png)